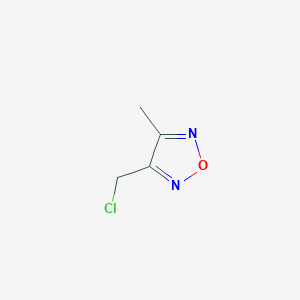

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOQCOXZPZSNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426602 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-47-1 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide on 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS Number: 62642-47-1)

It is important to note that detailed, publicly available scientific literature specifically investigating 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is exceptionally limited. Therefore, this guide provides foundational information and outlines general methodologies and principles applicable to the broader class of oxadiazole compounds. The CAS number for the target compound is 62642-47-1.

Introduction to Oxadiazoles

Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms in the ring. There are four main isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Derivatives of oxadiazoles have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.

The 1,2,5-oxadiazole ring system, also known as furazan, is a key structural motif in various functional molecules. The introduction of substituents, such as a chloromethyl and a methyl group at the 3 and 4 positions respectively, as in the case of this compound, can significantly influence the compound's reactivity, stability, and biological profile.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 150-200 °C |

| Solubility | Expected to have moderate solubility in organic solvents |

| Stability | The chloromethyl group may be susceptible to nucleophilic substitution |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific journals, a general synthetic approach can be proposed based on established methods for the formation of the 1,2,5-oxadiazole ring.

General Synthetic Strategy

The synthesis of 1,2,5-oxadiazoles often involves the cyclization of α-dioximes. For this compound, a plausible precursor would be a substituted glyoxime.

An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methyl-furazan, is a substituted heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) class. The furazan ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This core structure is of interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a bioisostere for other functional groups. This technical guide provides a summary of the available physicochemical properties, a plausible synthetic approach, and an overview of the current knowledge regarding the biological activity of this compound.

Core Physicochemical Properties

Detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values.

| Property | Value | Source/Notes |

| Molecular Formula | C₄H₅ClN₂O | PubChemLite[1] |

| Molecular Weight | 132.55 g/mol | Calculated |

| CAS Registry Number | 62642-47-1 | |

| Canonical SMILES | CC1=NON=C1CCl | PubChemLite[1] |

| InChI | InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | PubChemLite[1] |

| Monoisotopic Mass | 132.00903 Da | PubChemLite[1] |

| Predicted XlogP | 0.6 | PubChemLite[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 2,3-butanedione, which can be selectively chlorinated and then converted to the dioxime.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Furazan Synthesis

The following is a generalized protocol for the synthesis of a furazan from a diketone, which could be adapted for the synthesis of the target compound.

-

Chlorination of the Diketone: The starting diketone, 2,3-butanedione, would first undergo a selective chlorination on one of the methyl groups. This could potentially be achieved using a reagent like sulfuryl chloride (SO₂Cl₂) with a radical initiator. The reaction conditions would need to be carefully controlled to favor monochlorination.

-

Oximation: The resulting 1-chloro-2,3-butanedione would then be reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to form the corresponding dioxime, 1-chloro-2,3-butanedione dioxime. This reaction is typically carried out in an aqueous or alcoholic solvent.

-

Cyclization/Dehydration: The final step involves the cyclization of the dioxime to form the furazan ring. This is a dehydration reaction that can be accomplished using various dehydrating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or strong acids. The reaction often requires heating.[2]

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, solvent, and purification methods, would need to be optimized for the synthesis of this compound.

Spectral and Characterization Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. Characterization of the compound, once synthesized, would rely on these standard analytical techniques to confirm its structure.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives are known to exhibit a range of biological activities, including acting as nitric oxide (NO) donors, and have been investigated for their potential as cardiovascular, anticancer, and antimicrobial agents. However, the specific biological profile of this chloromethyl- and methyl-substituted derivative remains to be elucidated.

Conclusion

This compound is a chemical entity for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established with a CAS number, its physicochemical properties, a detailed and validated synthetic protocol, and its biological activities are yet to be thoroughly investigated and reported. The information provided in this guide is based on the limited available data and on general chemical principles for the synthesis of related furazan compounds. Further research is required to fully characterize this compound and to explore its potential applications.

References

A Technical Guide to the Structural Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Abstract

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Members of this chemical class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and stable chemical structures.[1] This document provides a comprehensive guide to the structural analysis of this compound. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide outlines the standard methodologies and expected analytical outcomes based on its known structure and data from closely related analogues. It covers fundamental properties, proposed analytical workflows, predicted spectroscopic data, and potential, inferred biological significance.

Molecular Structure and Physicochemical Properties

The fundamental structural and chemical properties of this compound provide the basis for its analysis. The molecule consists of a five-membered 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and a chloromethyl group at position 3.

Table 1: Core Molecular Identifiers and Properties

| Identifier/Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅ClN₂O | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=NON=C1CCl | [2] |

| InChI Key | INOQCOXZPZSNGJ-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 132.00903 Da | [2] |

| Predicted XlogP | 0.6 |[2] |

Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition.

Table 2: Predicted Mass Spectrometry Data (Adducts)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 133.01631 |

| [M+Na]⁺ | 154.99825 |

| [M+NH₄]⁺ | 150.04285 |

| [M-H]⁻ | 131.00175 |

Data sourced from predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aliphatic region:

-

A singlet corresponding to the methyl protons (CH₃), anticipated around δ 2.0-2.6 ppm.

-

A singlet for the chloromethyl protons (CH₂Cl), expected further downfield, likely in the range of δ 4.4-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom.[3]

-

-

¹³C NMR: The carbon NMR spectrum should reveal four unique carbon signals:

-

A signal for the methyl carbon (CH₃).

-

A signal for the chloromethyl carbon (CH₂Cl).

-

Two distinct signals for the sp²-hybridized carbons of the oxadiazole ring (C3 and C4), expected in the aromatic/heteroaromatic region (typically δ 140-160 ppm).[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify characteristic functional groups. Expected key absorption bands include:

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=N stretching (oxadiazole ring): ~1580-1650 cm⁻¹

-

N-O stretching (oxadiazole ring): ~1300-1450 cm⁻¹

-

C-Cl stretching: ~650-800 cm⁻¹

Experimental Workflows

The synthesis and purification of oxadiazole derivatives are well-established processes, typically involving cyclization reactions. The subsequent structural characterization follows a logical workflow to confirm the identity and purity of the synthesized compound.

General Synthesis Protocol (Inferred)

A common route for synthesizing 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For this compound, a plausible precursor would be a substituted glyoxime. The synthesis of related 1,2,4-oxadiazoles often involves reacting an amidoxime with an anhydride or acyl chloride, followed by heating to induce cyclization.[3][5]

Caption: Generalized synthetic workflow for an oxadiazole derivative.

Structural Characterization Workflow

Once the pure compound is obtained, a standardized workflow is employed for its complete structural verification.

Caption: Standard workflow for structural characterization of a novel compound.

Potential Significance in Drug Development

Oxadiazole rings are considered valuable isosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[6] Derivatives of various oxadiazole isomers (1,2,4- and 1,3,4-) have been investigated for a wide range of biological activities.

While the specific biological profile of this compound is not documented, its structural motifs suggest potential applications in several therapeutic areas based on extensive research into related compounds. The chloromethyl group, in particular, can act as a reactive handle for further chemical modification or as an alkylating agent in biological systems.

Caption: Logical relationship of the oxadiazole core to drug discovery potential.

Conclusion

The structural analysis of this compound is a systematic process that integrates multiple analytical techniques. This guide provides a foundational framework, outlining the expected physicochemical properties, spectroscopic signatures, and standard experimental workflows for its characterization. Based on the broader family of oxadiazole compounds, this molecule represents a potential building block for the development of novel therapeutic agents. Further empirical research is necessary to fully characterize its chemical behavior, spectroscopic properties, and biological activity.

References

- 1. ijper.org [ijper.org]

- 2. PubChemLite - this compound (C4H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 3-(CHLOROMETHYL)-5-METHYL-1,2,4-OXADIAZOLE | 1192-80-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

Technical Guide: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Audience: Researchers, scientists, and drug development professionals. Document ID: TG-CMO-20251228 Version: 1.0

Disclaimer: This document outlines a proposed synthetic pathway based on established principles of heterocyclic chemistry. The synthesis of related compounds can involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Introduction

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methylfurazan, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various fields, including pharmaceuticals and materials science. This guide provides a theoretical framework for its synthesis, including a proposed reaction pathway, experimental considerations, and data presentation.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a two-step process. The first step involves the formation of the 3,4-dimethyl-1,2,5-oxadiazole core from a common precursor, dimethylglyoxime (2,3-butanedione dioxime). The second step is the selective chlorination of one of the methyl groups to yield the final product. This side-chain halogenation is a common strategy for functionalizing alkyl-substituted aromatic and heteroaromatic systems.

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is illustrated below.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols and Data

The following sections detail the generalized protocols for the proposed synthetic steps.

Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

The formation of the 1,2,5-oxadiazole ring from a dioxime is a classic dehydration/cyclization reaction. Various dehydrating agents can be employed for this transformation.

Methodology:

-

To a stirred solution of a suitable dehydrating agent (e.g., thionyl chloride or phosphorus pentoxide) in an inert solvent, slowly add dimethylglyoxime at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC or GC.

-

Upon completion, the reaction is carefully quenched, typically by pouring it onto ice.

-

The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

This step involves a selective free-radical chlorination of the methyl group on the pre-formed oxadiazole ring. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, often used with a radical initiator.

Methodology:

-

Dissolve the 3,4-dimethyl-1,2,5-oxadiazole intermediate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and monitor the reaction progress by GC or ¹H NMR, observing the disappearance of the dimethyl signal and the appearance of chloromethyl and new methyl signals.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Summary of Reagents and Conditions

The quantitative data and conditions for this proposed synthesis are summarized in the table below.

| Parameter | Step 1: Ring Closure | Step 2: Side-Chain Chlorination |

| Starting Material | Dimethylglyoxime | 3,4-Dimethyl-1,2,5-oxadiazole |

| Key Reagent(s) | Thionyl Chloride (SOCl₂) or P₂O₅ | N-Chlorosuccinimide (NCS) |

| Catalyst/Initiator | Not applicable | AIBN or Benzoyl Peroxide |

| Solvent | Inert solvent (e.g., Dichloromethane) | Carbon Tetrachloride or Acetonitrile |

| Temperature | 0 °C to Reflux | Reflux (e.g., ~77 °C for CCl₄) |

| Reaction Time | 2-6 hours (typical) | 4-12 hours (typical) |

| Workup | Ice quench, extraction, washing, drying | Filtration, washing, drying |

| Purification | Distillation | Vacuum Distillation or Column Chromatography |

Safety Considerations

Chemical synthesis should be conducted with rigorous adherence to safety protocols.

-

Handling: Isomers of the target compound are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or damage.[1][2] Assume this compound has similar hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[3]

-

Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[3]

-

Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Chlorinating agents and radical initiators must be handled with care according to their specific safety data sheets.

References

An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed literature detailing the synthesis, comprehensive characterization, and specific biological activities of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS Number: 62642-47-1) is notably scarce. This guide provides an in-depth overview based on established principles of 1,2,5-oxadiazole (furazan) chemistry, data from closely related analogs, and the broader biological context of this heterocyclic scaffold. The experimental protocols and data presented are illustrative and may require optimization for the specific target molecule.

Introduction to 1,2,5-Oxadiazoles (Furazans)

The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties.[1][3] Furazan derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][4] Furthermore, their N-oxide counterparts, known as furoxans, are well-established nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes.[5][6] The incorporation of a reactive chloromethyl group suggests that this compound is a versatile synthetic intermediate for the development of novel therapeutic agents.

Synthesis and Chemical Properties

A definitive, published experimental protocol for the synthesis of this compound was not identified in the current literature. However, a plausible and commonly employed synthetic route for 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of an α-dioxime.

Proposed Synthetic Pathway

The most probable synthetic route to this compound would start from 3-chloro-2,3-butanedione dioxime. This precursor could be synthesized from 2,3-butanedione dioxime (dimethylglyoxime) via a chlorination reaction. The subsequent dehydration of the chlorinated dioxime would yield the desired furazan ring. A plausible chlorinating and cyclizing agent for this transformation is sulfuryl chloride (SO₂Cl₂).[7][8][9][10]

Below is a proposed experimental protocol based on general procedures for similar transformations.

Step 1: Synthesis of 3-chloro-2,3-butanedione dioxime

-

Materials: 2,3-Butanedione dioxime, Sulfuryl chloride (SO₂Cl₂), appropriate inert solvent (e.g., dichloromethane, chloroform).

-

Procedure: To a cooled (0-5 °C) solution of 2,3-butanedione dioxime in an inert solvent, a solution of sulfuryl chloride in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Cyclization to this compound

-

Materials: 3-chloro-2,3-butanedione dioxime, Dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride, or further reaction with sulfuryl chloride).

-

Procedure: The purified 3-chloro-2,3-butanedione dioxime is treated with a dehydrating agent, potentially with heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with water/ice, followed by extraction with an organic solvent. The organic layer is then dried and concentrated. The final product would be purified by distillation or column chromatography.

DOT Script for Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

The chloromethyl group attached to the furazan ring is a key functional handle for further molecular elaboration. It is expected to undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes this compound a valuable building block in medicinal chemistry.

DOT Script for Reactivity

Caption: General reactivity of the chloromethyl group on the oxadiazole ring.

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the broader class of 1,2,5-oxadiazole derivatives has shown significant promise in various therapeutic areas.

Known Activities of Furazan Derivatives

The furazan scaffold is a key component in a number of biologically active molecules.[1][3] These activities are summarized in the table below, with examples from related compounds.

| Biological Activity | Example Compound Class | Reported IC₅₀/MIC Values | Reference |

| Anticancer | Phenylfuroxan derivatives | IC₅₀ = 11.5 µM (HepG-2 cells) | [11] |

| Antimicrobial | Furoxan derivatives | MIC₉₀ = 1.03 to 62 µM (M. tuberculosis) | [5] |

| Anti-inflammatory | Diphenylfurazans | COX-2 IC₅₀ = 0.12 µM | [6] |

| Antiplasmodial | N-acylated furazan-3-amines | PfNF54 IC₅₀ = 0.011 µM | [4] |

Potential as an Intermediate in Drug Discovery

The reactive chloromethyl group of this compound allows for its use as a scaffold to be elaborated into a library of compounds for biological screening. By reacting it with various amines, thiols, alcohols, and other nucleophiles, a diverse set of derivatives can be synthesized and tested for a range of biological activities.

Signaling Pathway Modulation by 1,2,5-Oxadiazole Derivatives

Certain 1,2,5-oxadiazole derivatives have been shown to modulate key signaling pathways involved in disease. For example, a novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold has been developed, which also inhibits the MAPK signaling pathway.[11]

DOT Script for VEGFR-2/MAPK Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,5-oxadiazole derivative.[11]

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. While specific data on this compound is lacking, the established chemistry and diverse biological activities of the furazan scaffold suggest that it is a valuable building block for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The proposed synthetic route and the overview of the biological context provided in this guide serve as a foundation for future investigations in this promising area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: Synthesis, Properties, and Potential Applications

Introduction

The 1,2,5-oxadiazole, or furazan, ring system is a key structural motif in medicinal chemistry and materials science. While its isomers, the 1,2,4- and 1,3,4-oxadiazoles, are more extensively studied, 1,2,5-oxadiazole derivatives have demonstrated a range of biological activities, including acting as nitric oxide donors and enzyme inhibitors.[2][3] The target compound of this guide, 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, incorporates a reactive chloromethyl group, making it a potentially valuable building block for the synthesis of more complex molecules and for probing biological systems. This guide will outline a plausible synthetic route, summarize key physicochemical and spectroscopic data based on related structures, and discuss the potential biological context for this compound.

Proposed Synthesis of this compound

The synthesis of 3,4-disubstituted-1,2,5-oxadiazoles can be achieved through various methods. A common approach involves the cyclization of α-dioximes or the reaction of alkenes with nitrogen oxides. What follows is a proposed multi-step synthetic pathway starting from a commercially available alkene.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide

A solution of 2-methyl-2-buten-1-ol in glacial acetic acid is cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide.

Step 2: Deoxygenation to 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole

The furoxan from Step 1 is dissolved in a suitable solvent such as ethanol. A reducing agent, for example, triphenylphosphine, is added, and the mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole.

Step 3: Chlorination to this compound

To a solution of 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole in dichloromethane at 0°C, thionyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then carefully poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product, this compound.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

No experimental data for this compound is publicly available. The following tables present data for the structurally similar isomer, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, to provide an estimation of expected values.[4]

Table 1: Physicochemical Properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole [4]

| Property | Value |

| Molecular Formula | C4H5ClN2O |

| Molecular Weight | 132.55 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / m/z |

| ¹H NMR | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~160 (C=N), ~155 (C=N), ~40 (-CH₂Cl), ~10 (-CH₃) |

| Mass Spec (EI) | m/z: 146 (M⁺), 111 (M⁺ - Cl), 97 (M⁺ - CH₂Cl) |

Biological and Pharmacological Context

While the biological activity of this compound has not been reported, the oxadiazole scaffold is present in numerous biologically active compounds.[5][6] Derivatives of the 1,2,5-oxadiazole isomer, in particular, have been investigated for their potential as therapeutic agents.

For instance, certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression.[3] The inhibition of IDO1 leads to a reduction in the breakdown of tryptophan, which can help to restore T-cell function and enhance anti-tumor immunity.

The chloromethyl group in the target compound is a reactive handle that can be used for further chemical modifications through nucleophilic substitution reactions. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to the discovery of novel bioactive molecules.

IDO1 Inhibition Pathway

Caption: Role of IDO1 in immunosuppression and its inhibition.

Conclusion

Although there is a lack of specific literature on the discovery and synthesis of this compound, this guide provides a plausible pathway for its synthesis based on established chemical principles for related compounds. The presence of the reactive chloromethyl group suggests its potential as a versatile intermediate in the development of novel compounds for drug discovery and other applications. The known biological activities of other 1,2,5-oxadiazole derivatives, such as IDO1 inhibitors, provide a strong rationale for the synthesis and further investigation of this and related molecules. The information presented here is intended to serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and other substituted 1,2,5-oxadiazoles.

References

- 1. This compound | 62642-47-1 [chemicalbook.com]

- 2. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. Due to a lack of experimentally derived spectra in publicly available literature, this document focuses on predicted data and general characteristics expected for a molecule with this structure. The information is intended to aid researchers in the identification and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental data.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~4.8 | Singlet | - | -CH₂Cl |

| ¹H | ~2.5 | Singlet | - | -CH₃ |

| ¹³C | ~160 | - | - | C=N (oxadiazole ring) |

| ¹³C | ~155 | - | - | C=N (oxadiazole ring) |

| ¹³C | ~40 | - | - | -CH₂Cl |

| ¹³C | ~15 | - | - | -CH₃ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-3000 | Medium | C-H stretch (methyl and chloromethyl) |

| ~1600-1650 | Medium-Strong | C=N stretch (oxadiazole ring) |

| ~1400-1450 | Medium | C-H bend (methyl and chloromethyl) |

| ~1300-1350 | Medium | N-O stretch (oxadiazole ring) |

| ~700-800 | Strong | C-Cl stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 132/134 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |

| 97 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 83 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical. |

General Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A small amount of the neat sample (if liquid) is placed between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Enduring Reactivity of the 1,2,5-Oxadiazole Ring: A Technical Guide for Researchers

For Immediate Release

[City, State] – The 1,2,5-oxadiazole ring, a five-membered heterocycle also known as furazan, and its N-oxide counterpart, furoxan, are increasingly recognized for their versatile reactivity and significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core reactivity of the 1,2,5-oxadiazole ring system, offering valuable insights for researchers, scientists, and drug development professionals. The unique electronic properties of this heterocycle give rise to a diverse range of chemical transformations, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1][2]

Core Reactivity and Chemical Properties

The 1,2,5-oxadiazole ring is a planar, aromatic system with a notable dipole moment and a π-electron distribution that renders it susceptible to specific types of reactions.[3] While generally stable, the ring can undergo a variety of transformations, including cycloadditions, ring-opening reactions, and substitutions, particularly when activated by appropriate functional groups. The N-oxide derivatives, furoxans, are of particular interest due to their ability to act as nitric oxide (NO) donors under physiological conditions, a property that underpins many of their biological activities.[4][5][6][7]

Synthesis of the 1,2,5-Oxadiazole Core

The construction of the 1,2,5-oxadiazole ring is primarily achieved through several key synthetic strategies. The most common methods include the cyclodehydration of α-dioximes, the deoxygenation of furoxans (1,2,5-oxadiazole N-oxides), and cycloaddition reactions.[1][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,2,5-oxadiazole derivatives, starting from readily available precursors.

Caption: A generalized workflow for the synthesis of 1,2,5-oxadiazole derivatives.

Key Chemical Transformations

The reactivity of the 1,2,5-oxadiazole ring is multifaceted, with several key transformations being central to its application in chemical synthesis.

Ring-Opening Reactions

Thermal and photochemical stimuli can induce the cleavage of the 1,2,5-oxadiazole ring.[8] Thermolysis typically requires high temperatures and results in the fragmentation of the ring into two nitrile fragments or a nitrile and a nitrile oxide.[8] This reactivity is harnessed for the in situ generation of reactive intermediates for subsequent cycloaddition reactions. Photochemical cleavage can also be employed to generate similar fragments under milder conditions.[9]

Cycloaddition Reactions

1,2,5-Oxadiazole derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component, depending on the substitution pattern and reaction conditions. These reactions provide a powerful tool for the construction of more complex heterocyclic systems.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups, such as a nitro group, on the 1,2,5-oxadiazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions.[10] This allows for the introduction of a wide range of nucleophiles, enabling the synthesis of diverse derivatives. The reaction typically proceeds via a Meisenheimer-like intermediate.

Experimental Protocols

Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

This protocol describes the selective synthesis of a substituted 1,2,5-oxadiazole via the Paal-Knorr reaction.[11][12]

Procedure:

-

To a solution of 1,2,5-oxadiazole-3,4-diamine (400 mg, 4 mmol) in acetic acid (5 mL), add 2,5-hexanedione (0.51 mL, 4.4 mmol).

-

Stir the reaction mixture for 2 hours at 40–45 °C.

-

After cooling to room temperature, add water (40 mL) to the mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by appropriate chromatographic techniques.

Yield: 510 mg (72%) Spectroscopic Data:

-

IR (KBr, cm-1): 3409, 3328, 3255, 3211 (NH2), 2952, 2927 (C-H), 1646 (C=N).[11]

-

1H NMR (CDCl3, ppm): δ 5.98 (s, 2H, CH), 4.17 (br s, 2H, NH2), 2.13 (s, 6H, CH3).[11]

-

13C NMR (CDCl3, ppm): δ 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH3), 108.8 (CH), 12.1 (CH3).[11]

-

HRMS (ESI-TOF) m/z: [M + H]+ Calcd for C8H11N4O: 179.0927; Found: 179.0930.[11]

Synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxide (Diphenylfuroxan)

This procedure outlines the synthesis of a furoxan derivative from a substituted ethene.[6]

Procedure:

-

To a solution of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene in acetic acid, add an aqueous solution of sodium nitrite.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting product is a mixture of regioisomers, 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide, which can be separated by chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected 1,2,5-oxadiazole derivatives.

Table 1: Synthesis of 1,2,5-Oxadiazole Derivatives

| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 1,2,5-oxadiazole-3,4-diamine, 2,5-hexanedione | Acetic acid, 40-45 °C, 2 h | 72 | [11] |

| 3,4-diphenylfuroxan regioisomers | 1-[4-(methylsulfonyl)phenyl]-2-phenylethene | NaNO2, Acetic acid, rt | - | [6] |

Table 2: Anticancer Activity of 1,2,5-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 12b (a pyrazolo[3,4-d]pyrimidine-furoxan hybrid) | HepG-2 | 11.5 | [10] |

| 12b | A2780CP | 11.6 | [10] |

| 12b | MDA-MB-231 | 13 | [10] |

| MD77 | HCT-116 | - | [13] |

| Compound 16 | HCT-116 | - | [13] |

| Compound 25 | HCT-116 | - | [13] |

| Compound 28 | HCT-116 | - | [13] |

Role in Drug Development: VEGFR-2 Inhibition

Derivatives of 1,2,5-oxadiazole have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[10] Inhibition of VEGFR-2 blocks downstream signaling pathways, including the MAPK/ERK pathway, leading to reduced cell proliferation, migration, and induction of apoptosis in cancer cells.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade and the points of intervention by 1,2,5-oxadiazole-based inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,5-oxadiazole derivatives.

Conclusion

The 1,2,5-oxadiazole ring system possesses a rich and varied chemistry that continues to be a fertile ground for discovery. Its unique reactivity profile, coupled with the important biological activities of its derivatives, particularly as NO donors and enzyme inhibitors, ensures its continued relevance in the fields of synthetic chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of the fundamental reactivity of this important heterocycle, offering a valuable resource for researchers seeking to harness its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. soc.chim.it [soc.chim.it]

- 10. Sigma-complex formation and oxidative nucleophilic aromatic substitution in 4-nitro-2,1,3-benzoxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Semantic Scholar [semanticscholar.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

An In-Depth Technical Guide on the Thermal Stability of Oxadiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the thermal stability of the oxadiazole core, with a focus on derivatives similar to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. It is important to note that a direct and detailed study on the thermal stability of this compound was not found in the reviewed literature. Therefore, the following information is an extrapolation based on related compounds and general principles of thermal analysis.

Introduction to Oxadiazole Thermal Stability

The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. There are four isomers of oxadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,2,4- and 1,3,4-oxadiazole rings are particularly common motifs in medicinal chemistry and materials science due to their favorable chemical and physical properties, including good thermal stability.[1][2] The inherent stability of the aromatic oxadiazole ring often imparts a high decomposition temperature to molecules containing this scaffold.[2][3]

General Thermal Properties of Oxadiazole-Containing Compounds

Derivatives of 1,3,4-oxadiazole are noted for their excellent thermal stability and resistance to oxidation.[2] This characteristic is beneficial in the development of energetic materials and electroluminescent devices. For instance, certain multi-cyclic compounds featuring a 1,2,4-oxadiazole core have been reported to exhibit high thermal stability, with decomposition temperatures (Td) as high as 256 °C.[3]

The thermal behavior of oxadiazole derivatives is a critical parameter in their practical application, especially for energetic materials where safety during storage and handling is paramount. Materials with decomposition temperatures exceeding 150 °C are generally considered suitable for practical use.[4]

Synthesis of Chloromethyl-Oxadiazole Derivatives

While specific data for this compound is unavailable, synthetic routes for other chloromethyl-oxadiazole isomers have been described. A general approach to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes.[1][5] One-pot syntheses directly from amidoximes and various carboxyl derivatives or aldehydes are also efficient methods.[1][5]

For example, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol has been synthesized by the cyclization of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide using the Burgess reagent.[6] Another related compound, 3-(chloromethyl)-1,2,4-oxadiazole, can be synthesized from 2-chloro-acetamide oxime and trimethoxymethane.[7]

Experimental Protocol for Thermal Stability Analysis

A standard approach to evaluating the thermal stability of a compound like an oxadiazole derivative involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which provide insights into the thermal stability of the compound.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min), under an inert atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram reveals thermal events such as melting (endothermic peak) and decomposition (exothermic peak). The onset temperature and the peak maximum of the exothermic decomposition peak provide information about the thermal stability.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

synthesis protocols for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole derivatives

Application Notes: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in medicinal chemistry and materials science. This document outlines a comprehensive multi-step synthesis protocol for this compound, a versatile building block for further derivatization. The synthesis proceeds through several key intermediates, including 3,4-dimethyl-1,2,5-oxadiazole and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

Important Safety Note: Low molecular weight 1,2,5-oxadiazole derivatives are highly energetic compounds and may pose a thermal instability hazard. Rigorous process safety evaluations are crucial, especially during scale-up operations. All reactions should be conducted behind a blast shield in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a four-step sequence starting from (2E,3E)-butane-2,3-dione dioxime. The pathway involves cyclization, selective oxidation of a methyl group to a carboxylic acid, reduction of the acid to a primary alcohol, and final chlorination of the alcohol.

Data Presentation: Reagents and Conditions

The following tables summarize the key parameters for each step of the synthesis.

Table 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (Steps 1a & 1b)

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| 1a | Butane-2,3-dione dioxime | aq. NaOH | Water | Reflux | 2-4 | High |

| 1b | 3,4-Dimethyl-1,2,5-oxadiazole | KMnO₄, Water | Water | 60-70 | 3-5 | ~60-70% |

Table 2: Synthesis of this compound (Steps 2 & 3)

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| 2 | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Borane-THF complex (BH₃·THF) | THF | 0 to 65 (Reflux) | 4-6 | ~80-90% |

| 3 | 3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazole | Thionyl chloride (SOCl₂), Pyridine | Dichloromethane (DCM) | 0 to 25 (RT) | 2-4 | >90% |

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

This two-part procedure begins with the cyclization of a dioxime followed by selective oxidation.

1a. Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

-

To a round-bottom flask equipped with a reflux condenser, add (2E,3E)-butane-2,3-dione dioxime (1.0 eq).

-

Add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 volumes).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,4-dimethyl-1,2,5-oxadiazole, which can be used in the next step without further purification.

1b. Protocol: Oxidation to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

-

To a round-bottom flask equipped with a mechanical stirrer and thermometer, add 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) and water (20 volumes).

-

Heat the mixture to 60-70 °C.

-

In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water.

-

Add the KMnO₄ solution portion-wise to the reaction flask, carefully controlling the rate of addition to maintain the internal temperature below 75 °C. The reaction is highly exothermic.

-

After the addition is complete, stir the mixture at 70 °C for 3-5 hours until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with water.

-

Acidify the clear filtrate to pH 1-2 with concentrated hydrochloric acid (HCl).

-

Extract the acidified solution with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a solid.

Step 2: Reduction to 3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazole

This protocol uses a borane-tetrahydrofuran complex, a chemoselective reagent for reducing carboxylic acids in the presence of other functional groups.[1][2][3]

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) (15-20 volumes) and stir to dissolve.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.5-2.0 eq) dropwise via a syringe or addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl until gas evolution ceases.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol.

Step 3: Chlorination to this compound

This protocol converts the primary alcohol to the target alkyl chloride using thionyl chloride and pyridine.[4][5][6]

-

To a dry round-bottom flask under an inert atmosphere, add 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole (1.0 eq) and anhydrous dichloromethane (DCM) (10-15 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 eq) followed by the dropwise addition of thionyl chloride (SOCl₂) (1.1-1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the mixture into ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 10 volumes).

-

Combine the organic layers and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

References

Application Notes and Protocols for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole as a versatile synthetic building block in medicinal chemistry and materials science. The 1,2,5-oxadiazole (furazan) ring system is a valuable scaffold in drug discovery, known for its ability to act as a bioisosteric replacement for ester and amide groups, thereby improving metabolic stability and pharmacokinetic properties.[1][2] The chloromethyl group at the 3-position serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, making this reagent a key intermediate for creating diverse molecular libraries.[3] This document details its primary applications, experimental protocols for key transformations, and expected outcomes.

Introduction to this compound

This compound is a bifunctional molecule featuring a stable heterocyclic core and a reactive chloromethyl group. The 1,2,5-oxadiazole moiety is recognized for its role in compounds with a range of biological activities, including as muscarinic agonists and potential therapeutics for neurodegenerative diseases.[4][5] The chloromethyl group behaves as a reactive electrophile, analogous to a benzylic halide, readily undergoing SN2 reactions with a variety of nucleophiles.[6][7] This reactivity allows for the facile synthesis of ethers, amines, thioethers, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Key Features:

-

Versatile Electrophile: The chloromethyl group is susceptible to displacement by O-, N-, and S-centered nucleophiles.

-

Stable Heterocyclic Core: The 1,2,5-oxadiazole ring is generally stable to many reaction conditions.

-

Bioisosteric Potential: The oxadiazole ring is a known bioisostere for esters and amides, offering a strategy to enhance drug-like properties.[2]

-

Application in Medicinal Chemistry: Serves as a key intermediate in the synthesis of compounds targeting receptors such as muscarinic acetylcholine receptors.[4][8]

General Reaction Workflow

The primary utility of this compound is in nucleophilic substitution reactions. A typical workflow involves the reaction of the chloromethyl compound with a selected nucleophile in the presence of a base to neutralize the generated HCl.

Caption: General workflow for the synthesis of derivatives.

Key Applications and Experimental Protocols

The following protocols describe common nucleophilic substitution reactions using this compound.

Synthesis of Amine Derivatives (N-Alkylation)

This protocol describes the synthesis of 3-(Morpholinomethyl)-4-methyl-1,2,5-oxadiazole, a common transformation to introduce a basic nitrogen atom, often desirable for modulating solubility and receptor interactions.

Protocol 1: N-Alkylation with Morpholine

-

Reagents & Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

-

Add morpholine (1.2 eq) to the suspension.

-

-

Reaction:

-

Stir the reaction mixture at room temperature (20-25 °C) or gently heat to 50 °C to increase the reaction rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

-

Workup & Purification:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Synthesis of Ether Derivatives (O-Alkylation)

This protocol outlines the synthesis of 3-((4-methoxyphenoxy)methyl)-4-methyl-1,2,5-oxadiazole via a Williamson ether synthesis. This reaction is useful for introducing aryl ether linkages.

Protocol 2: O-Alkylation with 4-Methoxyphenol

-

Reagents & Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq).

-

Add anhydrous DMF as the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

-

Reaction:

-

Re-cool the mixture to 0 °C.

-

Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Workup & Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Thioether Derivatives (S-Alkylation)

This protocol describes the synthesis of 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole, demonstrating the formation of a C-S bond, a common linkage in various bioactive molecules.

Protocol 3: S-Alkylation with Thiophenol

-

Reagents & Setup:

-

To a round-bottom flask, add thiophenol (1.1 eq) and a suitable solvent like ethanol or DMF.

-

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

-

Reaction:

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

-

Workup & Purification:

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Representative Data

The following table summarizes expected (representative) data for the products synthesized using the protocols above.

| Product Structure | Product Name | Yield (%) | m.p. (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

|

| 3-(Morpholinomethyl)-4-methyl-1,2,5-oxadiazole | 85-95 | 55-58 | 4.65 (s, 2H, -CH₂-N), 3.70 (t, 4H, -CH₂-O-), 2.60 (t, 4H, -CH₂-N-), 2.45 (s, 3H, -CH₃) | 158.1, 112.5, 66.8, 53.5, 51.2, 8.5 |

|

| 3-((4-Methoxyphenoxy)methyl)-4-methyl-1,2,5-oxadiazole | 75-85 | 78-81 | 7.00-6.85 (m, 4H, Ar-H), 5.20 (s, 2H, -O-CH₂-), 3.80 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃) | 158.5, 154.2, 152.0, 115.0, 114.8, 112.0, 62.5, 55.6, 8.6 |

|

| 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole | 90-98 | 42-45 | 7.40-7.20 (m, 5H, Ar-H), 4.25 (s, 2H, -S-CH₂-), 2.40 (s, 3H, -CH₃) | 159.0, 135.0, 130.0, 129.2, 127.5, 111.8, 28.5, 8.4 |

Mechanistic and Biological Context

Mechanism of Substitution

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a concerted displacement of the chloride leaving group.

Caption: SN2 mechanism for nucleophilic substitution.

Application in Drug Discovery: Muscarinic Agonists

Derivatives of 1,2,5-oxadiazole are potent agonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[4] The synthesis of analogs using this compound allows for the exploration of the pharmacophore, where the oxadiazole ring acts as a hydrogen bond acceptor and the appended group can interact with other regions of the receptor binding pocket.

Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium and activation of Protein Kinase C (PKC).

Caption: M1 muscarinic receptor signaling pathway.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d.docksci.com [d.docksci.com]

- 6. benchchem.com [benchchem.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole serves as a valuable and reactive building block in medicinal chemistry. Its inherent structural features, particularly the reactive chloromethyl group, make it a versatile synthon for the synthesis of a diverse range of novel molecules with potential therapeutic applications. This application note provides a detailed overview of its utility, focusing on its role in the development of muscarinic receptor agonists, along with experimental protocols and structure-activity relationship (SAR) insights.

Application in the Synthesis of Muscarinic Agonists

A significant application of the 1,2,5-oxadiazole scaffold, closely related to this compound, lies in the development of selective muscarinic receptor agonists. These agonists are of considerable interest for the treatment of neurodegenerative disorders like Alzheimer's disease. The 1,2,5-oxadiazole ring acts as a bioisosteric replacement for an ester group, offering improved metabolic stability.

Derivatives of 3-(alkoxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines have been synthesized and evaluated for their affinity and efficacy at muscarinic receptor subtypes.[1] These studies have provided valuable insights into the structure-activity relationships governing their pharmacological profiles.

Structure-Activity Relationships (SAR)

Systematic modifications of the substituents on the 1,2,5-oxadiazole ring have revealed key structural requirements for potent and selective muscarinic agonism. For instance, the length and nature of the alkoxy and alkylthio side chains at the 3-position of the 1,2,5-thiadiazole ring, a close analog, significantly influence receptor affinity and functional activity.[1] Generally, analogues with longer alkylthio chains demonstrate higher receptor affinity and potency compared to their alkoxy counterparts.[1] In contrast, alkyl-substituted analogs show considerably lower affinity for muscarinic receptors.[1]

Experimental Protocols

A general protocol for the reaction of a chloromethyl-substituted oxadiazole with a nucleophile, such as a secondary amine, is outlined below. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired secondary amine (1.1-1.5 equivalents).

-

Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to the reaction mixture to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes the binding affinities and functional activities of a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which serve as valuable comparator data for derivatives of this compound.

| Compound | R Group | Receptor Affinity (Ki, nM) vs. [³H]Oxotremorine-M | Functional Activity (IC₅₀, nM) in Rabbit Vas Deferens (M₁ Receptor) |

| 5a | Methoxy | 7.8 | 1.8 |

| 5d | Butoxy | 0.8 | 0.08 |

| 5e | Pentyloxy | 1.0 | 0.03 |

| 5f | Hexyloxy | 1.5 | 0.02 |

| 7a | Methylthio | 2.1 | 0.4 |

| 7d | Butylthio | 0.4 | 0.03 |

| 7e | Pentylthio | 0.5 | 0.01 |

| 7f | Hexylthio | 0.8 | 0.01 |

Data adapted from Sauerberg et al., 1992.[1]

Visualizations

Logical Workflow for the Application of this compound in Drug Discovery

References

Application Notes and Protocols: Reaction of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction